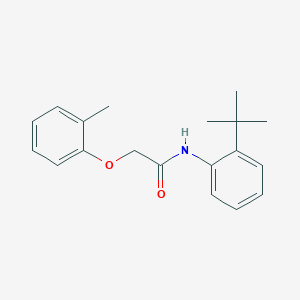![molecular formula C14H17NOS B5750999 2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)
2-[benzyl(2-thienylmethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[benzyl(2-thienylmethyl)amino]ethanol, also known as BTAEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTAEM belongs to the class of compounds known as benzylamines, which are commonly used in the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(2-thienylmethyl)amino]ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-[benzyl(2-thienylmethyl)amino]ethanol was able to inhibit the growth of breast cancer cells by targeting a specific protein known as cyclin D1. Other studies have shown that 2-[benzyl(2-thienylmethyl)amino]ethanol has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
The mechanism of action of 2-[benzyl(2-thienylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. One proposed mechanism is that 2-[benzyl(2-thienylmethyl)amino]ethanol inhibits the activity of certain enzymes that are involved in cell division and growth. This, in turn, leads to the inhibition of cancer cell growth. Additionally, 2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 2-[benzyl(2-thienylmethyl)amino]ethanol has been shown to have anti-inflammatory properties. This may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[benzyl(2-thienylmethyl)amino]ethanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive target for further research. However, one limitation of 2-[benzyl(2-thienylmethyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on the compound.
Zukünftige Richtungen
There are several future directions for research on 2-[benzyl(2-thienylmethyl)amino]ethanol. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studies on the compound's interactions with specific proteins and enzymes within cells. Additionally, further studies could investigate the potential therapeutic applications of 2-[benzyl(2-thienylmethyl)amino]ethanol in other diseases such as diabetes and cardiovascular disease. Finally, research could focus on developing drugs based on the compound that are more effective and have fewer side effects than current treatments.
Conclusion
In conclusion, 2-[benzyl(2-thienylmethyl)amino]ethanol is a chemical compound that has potential therapeutic applications in a variety of diseases. Its ability to inhibit cancer cell growth and modulate neurotransmitter levels in the brain make it an attractive target for further research. While its mechanism of action is not fully understood, research in this area could lead to the development of more effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of 2-[benzyl(2-thienylmethyl)amino]ethanol involves the reaction of 2-thiophenemethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization. The yield of the synthesis method is typically around 50-60%.
Eigenschaften
IUPAC Name |
2-[benzyl(thiophen-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-9-8-15(12-14-7-4-10-17-14)11-13-5-2-1-3-6-13/h1-7,10,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKNHCFOROKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)




![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)

![[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)